[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol
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Overview
Description
(2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features an isopropyl group at position 2 and a methanol group at position 4 of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and heterocycles . Another method involves the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with appropriate reagents to yield the desired product .
Industrial Production Methods
Industrial production of (2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (2-ISOPROPYL-1H-IMIDAZOL-4-YL)ALDEHYDE or (2-ISOPROPYL-1H-IMIDAZOL-4-YL)CARBOXYLIC ACID.
Scientific Research Applications
(2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-(ADAMANTAN-1-YL)-1-(ISOPROPYL)-1H-IMIDAZOL-2-YL)METHANOL: Similar structure with an adamantyl group instead of an isopropyl group.
(1-METHYL-1H-IMIDAZOL-2-YL)METHANOL: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
(2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at position 2 and the methanol group at position 4 provides distinct properties compared to other imidazole derivatives.
Properties
IUPAC Name |
(2-propan-2-yl-1H-imidazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-8-3-6(4-10)9-7/h3,5,10H,4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPFTHZCMJQKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515024 |
Source
|
Record name | [2-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53292-66-3 |
Source
|
Record name | [2-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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